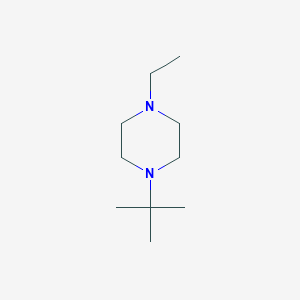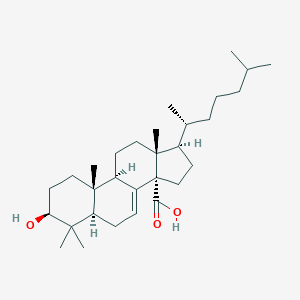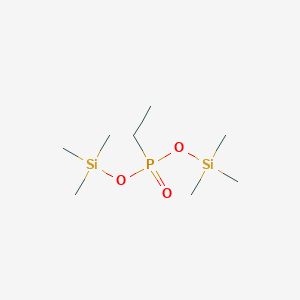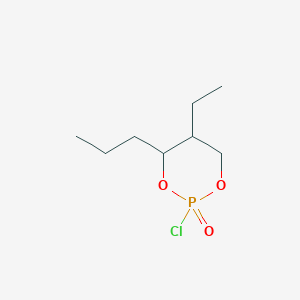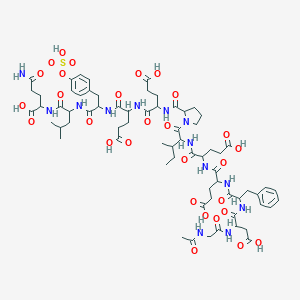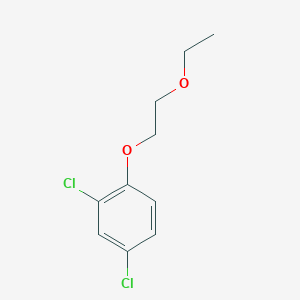
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is a chemical compound that belongs to the group of herbicides known as phenoxy herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted vegetation. The compound is known for its effectiveness in controlling broadleaf weeds and it is used in a variety of crops including wheat, corn, soybeans, and cotton.
作用机制
The mechanism of action of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- involves the inhibition of plant growth by disrupting the synthesis of plant hormones known as auxins. The compound binds to the auxin receptor site on plant cells, which leads to the disruption of normal auxin signaling pathways. This disruption leads to the inhibition of cell division and growth in the target plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- are primarily related to its inhibition of auxin synthesis. The compound has been shown to cause a reduction in the levels of indole-3-acetic acid (IAA), which is a key auxin in plants. This reduction in IAA levels leads to the inhibition of cell division and growth in the target plants. Additionally, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- has been shown to cause oxidative stress in plants, which can lead to damage to cellular components such as DNA and proteins.
实验室实验的优点和局限性
One of the main advantages of using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments is its effectiveness in controlling broadleaf weeds. The compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments is its potential to cause harm to non-target organisms such as insects and soil microbes. Additionally, the compound can be difficult to handle and dispose of safely due to its toxicity.
未来方向
There are several future directions for research involving Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy-. One area of research is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the investigation of the impact of herbicides on soil microbial communities and the development of strategies to mitigate any negative effects. Additionally, there is a need for more research on the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research on the potential long-term effects of herbicide use on human health and the environment.
In conclusion, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds. The compound has a well-established mechanism of action involving the inhibition of auxin synthesis, and its biochemical and physiological effects have been well documented. While there are advantages to using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments, there are also limitations and potential risks associated with its use. Future research directions include the development of new herbicides, investigation of the impact of herbicides on soil microbial communities, and more research on the long-term effects of herbicide use.
合成方法
The synthesis of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylene oxide. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The resulting product is then purified through a series of distillation and recrystallization steps. The final product is a white crystalline solid that is soluble in organic solvents such as acetone and ethanol.
科学研究应用
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- has been extensively studied for its herbicidal properties. It is used in a variety of research studies to investigate the effects of herbicides on plant growth and development. The compound is also used in studies to investigate the mechanisms of herbicide resistance in weeds. Additionally, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is used in research studies to investigate the impact of herbicides on soil microbial communities.
属性
CAS 编号 |
10140-84-8 |
|---|---|
产品名称 |
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- |
分子式 |
C10H12Cl2O2 |
分子量 |
235.1 g/mol |
IUPAC 名称 |
2,4-dichloro-1-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
InChI 键 |
XFTJLWMVEBPEKO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
其他 CAS 编号 |
10140-84-8 |
同义词 |
1-(2,4-Dichlorophenoxy)-2-ethoxyethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





